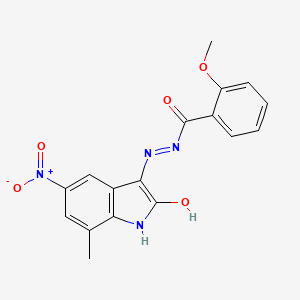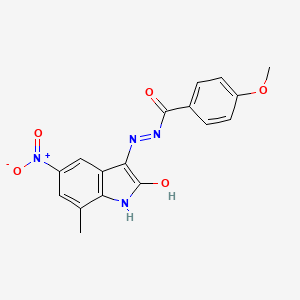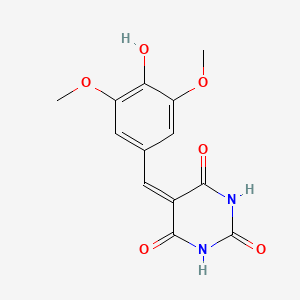
5-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
描述
5-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as HDM2 inhibitor, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a small molecule that is capable of binding to the HDM2 protein, which plays a crucial role in regulating the activity of the tumor suppressor protein p53. HDM2 inhibitor has been shown to inhibit the interaction between HDM2 and p53, leading to the activation of p53 and subsequent induction of apoptosis in cancer cells.
作用机制
The mechanism of action of 5-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor involves the inhibition of the interaction between this compound and p53. This compound is an E3 ubiquitin ligase that binds to p53 and promotes its ubiquitination and degradation. This process leads to the inactivation of p53 and the promotion of cell survival. This compound inhibitor binds to the hydrophobic pocket of this compound, preventing its interaction with p53 and leading to the activation of p53. Activated p53 induces the expression of pro-apoptotic genes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound inhibitor has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibitor induces apoptosis in cancer cells that overexpress this compound, while sparing normal cells. In addition, this compound inhibitor has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. In vivo studies have demonstrated that this compound inhibitor inhibits tumor growth and prolongs the survival of mice bearing human cancer xenografts.
实验室实验的优点和局限性
5-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor has several advantages for lab experiments. The compound is small and easy to synthesize, making it readily available for research purposes. In addition, this compound inhibitor has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of this compound inhibitor in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. In addition, the selectivity of this compound inhibitor for cancer cells that overexpress this compound may limit its therapeutic applications.
未来方向
There are several future directions for the research and development of 5-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor. One direction is the optimization of the compound's pharmacokinetic and pharmacodynamic properties to improve its efficacy and selectivity. Another direction is the development of combination therapies that incorporate this compound inhibitor with other cancer treatments, such as chemotherapy and radiation therapy. Finally, the identification of biomarkers that predict the response to this compound inhibitor treatment may enable the development of personalized cancer therapies.
科学研究应用
5-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to selectively induce apoptosis in cancer cells that overexpress this compound, while sparing normal cells. This selectivity makes this compound inhibitor a promising candidate for the development of targeted cancer therapies. In addition, this compound inhibitor has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells by sensitizing them to these treatments.
属性
IUPAC Name |
5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6/c1-20-8-4-6(5-9(21-2)10(8)16)3-7-11(17)14-13(19)15-12(7)18/h3-5,16H,1-2H3,(H2,14,15,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWCQJGYRSTBQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-[(6-methyl-2-pyridinyl)methyl]ethanamine](/img/structure/B3829834.png)
![4-[2-(1,3-benzodioxol-5-yl)vinyl]-1-methylpyridinium iodide](/img/structure/B3829839.png)
![4-[2-(4-methoxyphenyl)vinyl]-1-methylpyridinium iodide](/img/structure/B3829844.png)
![1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B3829850.png)
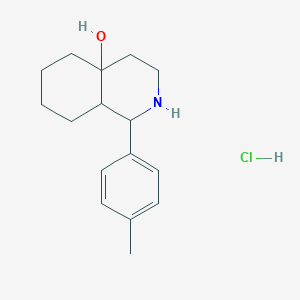
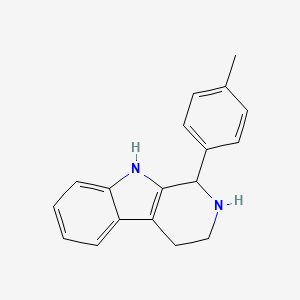


![6-amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3829890.png)
![4-(2,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3829891.png)


